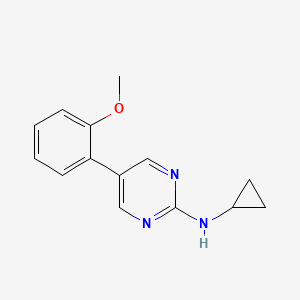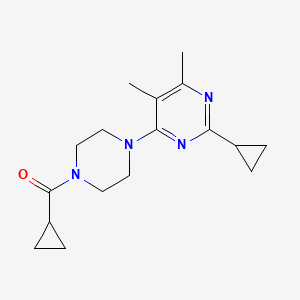
N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom at the second position of the pyrimidine ring and a methoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrimidine intermediate.
Cyclopropylation: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the methoxyphenyl group.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
N-phenylpyrimidin-2-amine derivatives: These compounds have a phenyl group attached to the pyrimidine ring and are known for their pharmacological properties.
Uniqueness: N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which may confer distinct chemical and biological properties. The combination of these groups in the pyrimidine scaffold can lead to enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-18-13-5-3-2-4-12(13)10-8-15-14(16-9-10)17-11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKNGMAYUGUNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)
![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)
![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456871.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)
![4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456879.png)
![2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456896.png)
